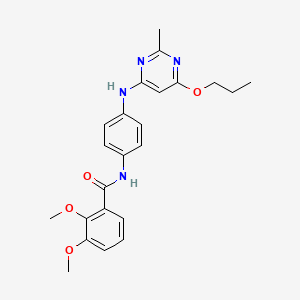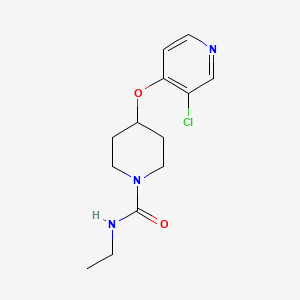![molecular formula C26H20FN3O4S B2453661 N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899754-48-4](/img/structure/B2453661.png)
N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20FN3O4S and its molecular weight is 489.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for Imaging
Compounds with structural similarities to N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been explored for their potential as radioligands. These compounds, including [18F]FMDAA1106 and [18F]FEDAA1106, have been synthesized and evaluated for their ability to selectively bind to peripheral benzodiazepine receptors (PBR). Such radioligands are crucial for positron emission tomography (PET) imaging, providing insights into neurodegenerative and psychiatric disorders by mapping the distribution and density of PBR in the brain (Zhang et al., 2003).
Neurodegenerative Disease Research
The exploration of peripheral benzodiazepine receptor (PBR) ligands, such as [18F]FEDAA1106, in living human brains using PET imaging has advanced our understanding of the regional density of PBR in various neurodegenerative and psychiatric conditions. This research underscores the utility of such compounds in clinically evaluating and researching the pathological processes underlying these disorders, offering a potential pathway for the diagnosis and monitoring of disease progression (Fujimura et al., 2006).
Drug Design and Bioactivity Studies
Similar chemical structures have been synthesized and assessed for their biological activity, including larvicidal activity against certain larvae stages and potential for pharmacological applications. Such studies are foundational in the development of new therapeutic agents, offering insights into the relationship between chemical structure and biological efficacy (Gorle et al., 2016).
Molecular Docking and Drug Likeness
Investigations into the molecular structure, natural bond orbital (NBO) analysis, and drug likeness of similar compounds have provided significant insights into their potential as antiviral agents, particularly against COVID-19. This research highlights the importance of such compounds in the development of new therapeutic strategies against emerging viral diseases (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-33-17-8-6-7-16(13-17)14-30-25(32)24-23(18-9-2-5-12-21(18)34-24)29-26(30)35-15-22(31)28-20-11-4-3-10-19(20)27/h2-13H,14-15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZQMSLDOODHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B2453579.png)
![N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2453580.png)
![3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2453581.png)
![(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2453583.png)
![N-(4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2453584.png)





![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2453595.png)


